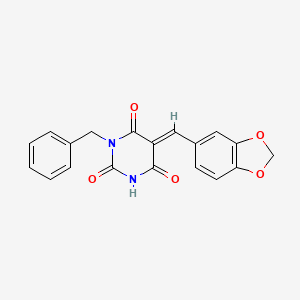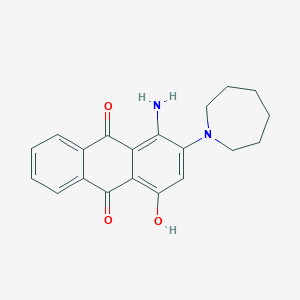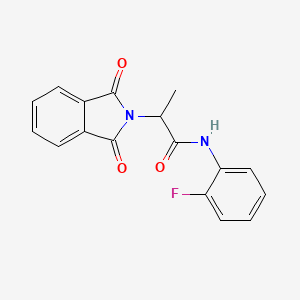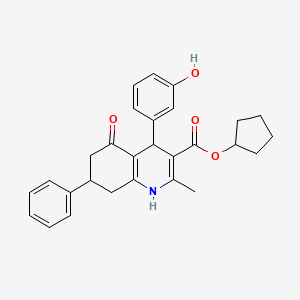
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” is an organic molecule characterized by its unique structure, which includes a benzodioxole moiety and a diazinane trione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” typically involves the condensation of 1,3-benzodioxole derivatives with diazinane trione precursors. Common synthetic routes may include:
Aldol Condensation: Using base catalysts to promote the formation of the desired product.
Michael Addition: Employing nucleophilic addition of benzodioxole derivatives to activated diazinane trione intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as:
Continuous Flow Synthesis: Enhancing reaction efficiency and yield.
Catalytic Processes: Utilizing metal or organocatalysts to improve reaction rates and selectivity.
化学反应分析
Types of Reactions
The compound “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or aryl groups.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Materials Science: Utilized in the development of novel materials with unique properties.
Polymer Chemistry: Incorporated into polymer structures to enhance performance characteristics.
作用机制
The mechanism of action of “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
- (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
- (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” lies in its specific structural features, such as the benzodioxole moiety and the diazinane trione core, which confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-17-14(8-13-6-7-15-16(9-13)26-11-25-15)18(23)21(19(24)20-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAOCWPVYYIGL-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(tert-butyl)-5-chloro-2-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4905618.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4905629.png)
![2-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4905636.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4905637.png)
![3-(4-methoxyphenyl)-N-{2-[(3-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4905638.png)

![2-(4-chlorophenoxy)-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4905650.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[(1R*,2S*)-2-phenylcyclopropyl]-3-isoxazolecarboxamide](/img/structure/B4905656.png)

![2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B4905666.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4905670.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B4905678.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4905683.png)
